molecular formula C14H17NO3 B1589473 1-BOC-5-methoxyindole CAS No. 99275-47-5

1-BOC-5-methoxyindole

Cat. No.: B1589473
CAS No.: 99275-47-5
M. Wt: 247.29 g/mol
InChI Key: LPSLGTZFBDZNEK-UHFFFAOYSA-N
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Description

1-BOC-5-Methoxyindole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The compound is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group at the nitrogen atom and a methoxy group at the 5-position of the indole ring. This structural modification enhances its stability and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Preparation Methods

The synthesis of 1-BOC-5-methoxyindole typically involves the protection of the indole nitrogen with a BOC group, followed by the introduction of a methoxy group at the 5-position. One common method includes the reaction of 5-methoxyindole with di-tert-butyl dicarbonate (BOC2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and yield .

Chemical Reactions Analysis

1-BOC-5-Methoxyindole undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The indole ring can be reduced to form indoline derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the 3-position of the indole ring.

Major products formed from these reactions include indole derivatives with various functional groups, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

1-BOC-5-Methoxyindole has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: The compound is employed in the study of indole-based biological pathways and as a probe in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of drugs with anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

1-BOC-5-Methoxyindole can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl 5-methoxyindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-14(2,3)18-13(16)15-8-7-10-9-11(17-4)5-6-12(10)15/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPSLGTZFBDZNEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474161
Record name 1-BOC-5-methoxyindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99275-47-5
Record name 1-BOC-5-methoxyindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Boc-5-methoxyindole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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